Direct SH3BP1 Target Engagement Confirmed by SPR and CETSA
Seconeokadsuranic acid A (SA) was identified as a direct ligand of SH3BP1 through human proteome microarray screening, with binding validated by surface plasmon resonance (SPR) and cellular thermal shift assay (CETSA) [1]. Molecular docking indicated that ARG272 is the critical binding residue. This direct‑target profile is absent for the closest structural analog, neokadsuranic acid A, which has been characterized only as a cholesterol‑biosynthesis inhibitor [2]. The study further demonstrated that SA treatment (concentration range reported in the full text) inhibited HepG2 cell proliferation, migration, and invasion in vitro and significantly reduced tumor burden in an H22 mouse model in vivo.
| Evidence Dimension | Direct protein target engagement |
|---|---|
| Target Compound Data | Binds SH3BP1 (SPR and CETSA confirmed; ARG272 key residue) |
| Comparator Or Baseline | Neokadsuranic acid A: no SH3BP1 binding reported; known as cholesterol‑biosynthesis inhibitor |
| Quantified Difference | Unique SH3BP1–PPAR axis activation; neokadsuranic acid A lacks this activity |
| Conditions | Human proteome microarray, SPR, CETSA, HepG2 cells, H22 tumor‑bearing mice |
Why This Matters
This target engagement profile provides a molecular‑level differentiator that directly impacts experimental design for SH3BP1‑ or PPAR‑related research programs.
- [1] Jia B, Liu M, Zhang X, Zhang M, Cai H, Chen H, Zhao Y, Bi Y. Seco‑neokadsuranic acid A antagonizes SH3BP1 to suppress hepatocellular carcinoma progression through PPAR pathway activation. Phytomedicine. 2026;151:157824. View Source
- [2] Kangouri K, Miyoshi T, Kawashima A, Ikeda A, Mizutani T, Omura S, Li L‑N, Xue H. Isolation and Structure Elucidation of Neokadsuranic Acid A, the First Triterpenoid with the 14(13→12) abeo Lanostane Skeleton, and (24Z)‑3‑Oxo‑lanosta‑8,24‑dien‑26‑oic Acid. Planta Med. 1989;55(3):297‑299. View Source
